molecular formula C19H16N2O5S B3295920 5-(4-methoxy-2-nitrophenyl)-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide CAS No. 890645-77-9

5-(4-methoxy-2-nitrophenyl)-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide

Cat. No.: B3295920
CAS No.: 890645-77-9
M. Wt: 384.4 g/mol
InChI Key: XNVCWDWMOMLDLR-UHFFFAOYSA-N
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Description

5-(4-Methoxy-2-nitrophenyl)-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide is a nitroaromatic furan-carboxamide derivative characterized by:

  • Furan core: A five-membered oxygen-containing heterocycle substituted at the 5-position with a 4-methoxy-2-nitrophenyl group.
  • Carboxamide side chain: A 2-(methylsulfanyl)phenyl group attached to the amide nitrogen.

This compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aryl ring, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

5-(4-methoxy-2-nitrophenyl)-N-(2-methylsulfanylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-25-12-7-8-13(15(11-12)21(23)24)16-9-10-17(26-16)19(22)20-14-5-3-4-6-18(14)27-2/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVCWDWMOMLDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3SC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-methoxy-2-nitrophenyl)-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide, also referred to by its CAS number 941883-76-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant studies, and applications in various fields.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N2O6SC_{16}H_{16}N_{2}O_{6}S, with a molecular weight of 364.4 g/mol. The compound features a furan ring, a nitrophenyl group, and a methylsulfanyl substituent, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC16H16N2O6SC_{16}H_{16}N_{2}O_{6}S
Molecular Weight364.4 g/mol
CAS Number941883-76-7

The biological activity of 5-(4-methoxy-2-nitrophenyl)-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research has indicated that compounds with similar structures can inhibit various biological pathways, potentially leading to therapeutic effects against diseases like cancer and infections.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. For instance, it has been shown to suppress the growth of rapidly dividing cancer cells more effectively than slower-growing fibroblast cells. This selectivity suggests that the compound may induce apoptosis in tumor cells while sparing normal cells.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. Its structural analogues have demonstrated efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis, indicating potential applications in treating bacterial infections.

Case Studies

  • Antitumor Efficacy : A study published in PMC demonstrated that derivatives similar to 5-(4-methoxy-2-nitrophenyl)-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide showed significant inhibition of A549 lung cancer cell proliferation with IC50 values ranging from 20 to 50 µM .
  • Antimicrobial Activity : Another investigation revealed that related compounds reduced biofilm formation by MRSA by over 90%, showcasing their potential as novel antibacterial agents .

Applications in Medicinal Chemistry

This compound serves as a lead structure for developing new pharmaceuticals targeting specific enzymes or receptors involved in disease processes. Its synthesis involves several steps including methoxylation and amidation, which are critical for enhancing its biological activity.

Synthetic Routes

The synthesis typically involves:

  • Methoxylation : Substituting hydrogen atoms with methoxy groups.
  • Amidation : Forming the benzamide linkage essential for biological activity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the prominent applications of this compound is its potential as an anticancer agent. Research indicates that compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation. For instance, derivatives containing furan and nitrophenyl moieties are often investigated for their cytotoxic effects against various cancer cell lines. The presence of the methylsulfanyl group may enhance biological activity by improving solubility and bioavailability.

Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell metabolism or signaling pathways, leading to apoptosis (programmed cell death). Studies have suggested that compounds with nitro groups can interact with cellular targets, potentially disrupting cellular functions essential for tumor growth.

Selective Estrogen Receptor Modulators (SERMs)

The compound has been referenced in patents related to selective estrogen receptor modulators (SERMs). SERMs are critical in treating hormone-dependent cancers, particularly breast cancer. The structural components of 5-(4-methoxy-2-nitrophenyl)-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide may contribute to its efficacy in modulating estrogen receptors, making it a candidate for further development in hormone therapy .

Material Science Applications

Polymer Chemistry
In material science, derivatives of this compound are explored for their potential use in creating polymers with specific thermal and mechanical properties. The incorporation of furan rings into polymer matrices can enhance thermal stability and provide unique optical properties. Such materials could find applications in coatings, adhesives, and electronic devices.

Synthesis and Derivative Development

The synthesis of 5-(4-methoxy-2-nitrophenyl)-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide has been documented, highlighting methods such as palladium-catalyzed cross-coupling reactions. This synthetic route allows for the modification of various substituents on the furan ring, enabling the development of a library of derivatives that can be screened for enhanced biological activity or improved material properties .

Case Study 1: Anticancer Efficacy

A study focused on a series of furan-containing compounds demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that similar structures could yield promising results in clinical applications . The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways.

Case Study 2: SERM Development

Patents indicate ongoing research into SERMs derived from compounds like 5-(4-methoxy-2-nitrophenyl)-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide, emphasizing their role in treating estrogen receptor-positive cancers . These studies underline the importance of structural modifications in enhancing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound belongs to a broader class of nitro-substituted furan-carboxamides. Below is a comparative analysis with structurally related derivatives:

Compound Furan Substituent Amide Substituent Key Properties/Activities References
Target Compound 4-Methoxy-2-nitrophenyl 2-(Methylsulfanyl)phenyl Not reported (inferred: moderate polarity) -
5-Nitro-N-phenylfuran-2-carboxamide (2A) 4-Nitrophenyl Phenyl Melting point: 178–180°C
5-Nitro-N-(thiophen-3-yl)furan-2-carboxamide (2H) 4-Nitrophenyl Thiophen-3-yl Melting point: 214–215°C
5-Nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide (6b) 4-Nitrophenyl 4-Sulfamoylphenyl High antibacterial activity
5-Methyl-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide Methyl 2-(Methylsulfanyl)phenyl Lower polarity (methyl vs. nitro)
N-[5-(4-Nitrophenylsulfonyl)thiazol-2-yl]furan-2-carboxamide None 5-(4-Nitrophenylsulfonyl)thiazol-2-yl High molecular weight (379.37 g/mol)

Physicochemical Properties

  • Melting Points: Nitro-substituted derivatives (e.g., 2A, 2H) exhibit higher melting points (178–268°C) compared to non-nitro analogues, likely due to increased polarity and intermolecular interactions .
  • Solubility : The methylsulfanyl group in the target compound may enhance lipid solubility compared to sulfamoyl (6b) or thiazole () derivatives, which have higher polarity .

Electronic and Steric Effects

  • Nitro vs. Methoxy : The 4-methoxy-2-nitrophenyl group in the target compound creates a push-pull electronic effect, altering charge distribution compared to purely nitro-substituted analogues (e.g., 2A).
  • Thiophene vs.

Q & A

Q. What are the optimized synthetic routes and purification strategies for 5-(4-methoxy-2-nitrophenyl)-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Amide bond formation between furan-2-carboxylic acid derivatives and substituted anilines (e.g., 2-(methylsulfanyl)aniline) under reflux conditions with coupling agents like EDCI/HOBt .
  • Step 2 : Introduction of the 4-methoxy-2-nitrophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and controlled temperatures (60–100°C) .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) are standard. Purity is confirmed via HPLC (>95%) and NMR .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines bond lengths and angles, resolving intramolecular interactions (e.g., N–H⋯O hydrogen bonds) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm; nitrophenyl signals at δ 7.5–8.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected ~412.4 g/mol) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, and what methodological pitfalls should be avoided?

  • Methodological Answer :
  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values compared to controls like doxorubicin. Ensure solvent controls (DMSO <0.1%) to avoid cytotoxicity artifacts .
  • Target identification : Molecular docking (AutoDock Vina) predicts binding to EGFR kinase or tubulin. Validate via enzyme inhibition assays (e.g., luminescent ATP detection for kinases) .
  • Contradictions : Discrepancies between computational predictions and experimental IC50_{50} may arise from solvation effects—use MD simulations (AMBER) to refine docking poses .

Q. How can structural data contradictions (e.g., unexpected bond lengths) be resolved during crystallographic analysis?

  • Methodological Answer :
  • Example : If C–O bond lengths in the methoxy group deviate from literature values (1.43 Å vs. 1.36 Å), check for intramolecular strain (e.g., steric clashes with the nitro group). Use SHELXL’s restraints to refine disordered regions .
  • Validation : Compare Hirshfeld surfaces (CrystalExplorer) to identify non-classical interactions (e.g., C–H⋯π) that distort geometry .

Q. What strategies are effective for structure-activity relationship (SAR) studies on analogs of this compound?

  • Methodological Answer :
  • Substituent variation : Replace the methoxy group with ethoxy or halogens to assess steric/electronic effects on bioactivity. Synthesize analogs via parallel synthesis .
  • QSAR modeling : Use Gaussian for DFT calculations (HOMO/LUMO energies) and correlate with logP values (measured via shake-flask method) to predict membrane permeability .
  • Data interpretation : Contradictory activity trends (e.g., increased potency but reduced solubility) may require trade-off optimization via Pareto analysis .

Q. How can computational modeling predict metabolic stability or toxicity?

  • Methodological Answer :
  • ADME prediction : SwissADME calculates bioavailability scores, highlighting risks like poor solubility (LogS < -4). Verify via hepatic microsome assays (e.g., rat liver S9 fraction) .
  • Toxicity : Use ProTox-II to predict hepatotoxicity. Experimental validation via Ames test (mutagenicity) and hERG inhibition assays (patch-clamp electrophysiology) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxy-2-nitrophenyl)-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(4-methoxy-2-nitrophenyl)-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide

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